molecular formula C9H6O2 B081645 4-Ethynylbenzoic acid CAS No. 10602-00-3

4-Ethynylbenzoic acid

Cat. No. B081645
CAS RN: 10602-00-3
M. Wt: 146.14 g/mol
InChI Key: SJXHLZCPDZPBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Ethynylbenzoic acid often employs eco-friendly and efficient methodologies. For example, a one-pot synthesis approach utilizing citric acid as a green medium has been investigated for the synthesis of related aromatic ester derivatives, indicating a trend towards more sustainable chemical synthesis processes (Warekar et al., 2016). Similarly, ultrasound-mediated synthesis has been reported as a rapid and environmentally friendly method for producing derivatives with potential anticancer activities (Tiwari et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Ethynylbenzoic acid and its derivatives can be characterized using various spectroscopic techniques. For instance, structural confirmation of related quinazoline derivatives has been achieved through single crystal X-ray analysis, highlighting the precise arrangement of atoms and bonds within these molecules (Dilebo et al., 2021).

Chemical Reactions and Properties

4-Ethynylbenzoic acid participates in various chemical reactions, leveraging its ethynyl group for coupling reactions, such as the Sonogashira cross-coupling, which is pivotal in synthesizing complex organic molecules. The chemical properties of ethynyl derivatives, including reactivity and stability, are influenced by the nature of substituents and reaction conditions, as demonstrated in the synthesis of imidazolidinones and quinazolines (Shimizu et al., 2022).

Scientific Research Applications

  • 4-Ethynylbenzoic acid has been used in the synthesis and characterization of poly(phenylacetylenes) with activated ester side groups. These polymers exhibit significant reactivity, enabling quantitative reactions with aromatic amines and influencing the conjugated polymer backbone (Pauly & Théato, 2011).

  • In dye-sensitized solar cells, derivatives of 4-Ethynylbenzoic acid have been used to modify electron-acceptors, affecting energy levels, light-harvesting ability, and cell stability (Yang et al., 2016).

  • The compound has demonstrated thermoresponsive chiroptical property switching in a poly(4‘-ethynylbenzo-15-crown-5)/α-Amino Acid System (Sakai et al., 2006).

  • It has been involved in thermal solid-state polymerization processes, leading to the creation of amorphous poly(phenylacetylene) derivatives (Njus et al., 2005).

  • 4-Ethynylbenzoic acid has been effective in direct polymerizations of highly polar acetylene derivatives, leading to the creation of polymers with high molecular weight and low polydispersity index (Yuan et al., 2009).

  • The compound has been used in the construction of Zn-based, mixed-ligand metal-organic frameworks, demonstrating the potential for creating diverse MOFs with varying levels of interpenetration (Gadzikwa et al., 2008).

Safety And Hazards

4-Ethynylbenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Relevant Papers One relevant paper found discusses the use of 4-ethynylbenzoic acid in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester . This compound is a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s .

properties

IUPAC Name

4-ethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXHLZCPDZPBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

192705-28-5
Record name Benzoic acid, 4-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192705-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90343433
Record name 4-ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylbenzoic acid

CAS RN

10602-00-3
Record name 4-ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Initially, 4-bromoacetophenone (3) can be treated with powdered phosphorous pentachloride to produce 1-(4-bromophenyl)-1-chloroethylene (4). Compound 4 was then treated with potassium hydroxide to produce 4-bromophenylacetylene (5) at a 60% yield. Treatment of compound 5 with ethyl magnesium bromide was followed by reaction with chlorotrimethylsilane. The resulting product (4-bromophenylethynyl) trimethylsilane (6) was recovered with a 90% yield. Compound 6 was then treated with ethyl magnesium bromide, followed by reaction with carbon dioxide to produce (4-carboxyphenylethynyl) trimethylsilane (7) in 89% yield. Compound 7 was then deprotected using KOH in methanol to form 4-ethynylbenzoic acid (8) in 96% yield. Compound 8 is a useful building block for forming a variety of molecular switches in accordance with the present invention, and was used in forming molecular switches of the following examples.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(Trimethylsilyl)ethynyl-benzoic acid methyl ester (714 mg, 3.07 mmol) was dissolved in 4% KOH:MeOH (w:v, 30 mL) and allowed to reflux overnight. The reaction was quenched with 6N HCl to pH 2-3 (as indicated by pH paper) and extracted 2× with EtOAc. The combined organic layers were dried over anhydrous Na2SO4 and evaporated to afford 4-ethynylbenzoic acid (427 mg, 2.92 mmol, 95%) as a brown solid. H-NMR (d6-acetone, 500 MHz) δ (ppm): 7.62 (d, J=16.2 Hz, 2H); 8.03 (d, J=16.3 Hz, 2H).
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

LiOH (95.97 mg, 2.2 mmol) was added to a stirred solution of 4-ethynyl-benzoic acid methyl ester (305 mg, 1.9 mmol) in MeOH:H2O (1:1, 6 mL), and the resulting mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added, acidified it with conc.HCl and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 226 mg (81.9% yield) of 4-ethynyl-benzoic acid.
Name
Quantity
95.97 mg
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethynylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Ethynylbenzoic acid
Reactant of Route 4
4-Ethynylbenzoic acid
Reactant of Route 5
4-Ethynylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Ethynylbenzoic acid

Citations

For This Compound
307
Citations
C Venturini, N Ratel-Ramond… - … Section E: Crystallographic …, 2015 - scripts.iucr.org
… The synthesis of 4-ethynylbenzoic acid has been reported previously (Jones et al., 2008; Pawle et al., 2011), but not its crystal structure. Only the crystal structure of the ester, 4-…
Number of citations: 12 scripts.iucr.org
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 7: A …, 2023 - Springer
… Magnetic properties of hexametallic manganese cluster with anthracene4-ethynylbenzoic acid and 2-hydroxyphenylpropanone oxime … Manganese cluster with anthracene-4-ethynylbenzoic …
Number of citations: 0 link.springer.com
N Zhang, J Chen, K Cheng, Y Li, L Wang… - Research on Chemical …, 2017 - Springer
… Two novel π-enlarged palladium N-confused porphyrins (Pd-NCPs) containing benzoic acid or 4-ethynylbenzoic acid moiety were synthesized by dibromination, silver metallation, Pd-…
Number of citations: 8 link.springer.com
M Ishida, D Hwang, YB Koo, J Sung, DY Kim… - Chemical …, 2013 - pubs.rsc.org
… As detailed below, the DSSC efficiencies of β-(4-ethynylbenzoic acid)-substituted derivatives (singly- and doubly-substituted; ZnEP1 and ZnEP2, respectively) proved to be nearly equal …
Number of citations: 48 pubs.rsc.org
D Balasooriya, B Liu, H He, A Sykes… - New Journal of Chemistry, 2020 - pubs.rsc.org
… In this report, we presented an alternative approach to conjugate a 4-ethynylbenzoic acid to a meso position of 5,15-dimesitylporphyrin and its ytterbium(III) complex as shown in Fig. 1. …
Number of citations: 4 pubs.rsc.org
MD Zhang, ZY Zhang, ZQ Bao, ZM Ju… - Journal of Materials …, 2014 - pubs.rsc.org
… On one hand, we used 5-ethynylthiophene-2-carboxylic acid to replace 4-ethynylbenzoic acid as the electron-withdrawing anchoring group for the first time. Property studies indicate …
Number of citations: 19 pubs.rsc.org
Y Lei, Y Xia, W Chen, B Lin, T Li… - Macromolecular Rapid …, 2023 - Wiley Online Library
… (TCB) is successfully prepared from 4-ethynylbenzoic acid (B). The amidation reaction has … BT-POP) have been prepared templating from 4-ethynylbenzoic acid (B) with NDI, PDI and …
Number of citations: 3 onlinelibrary.wiley.com
K Chaitanya, XH Ju, BM Heron - Rsc Advances, 2014 - pubs.rsc.org
… short circuit current density and level alignment quality clearly indicate that the zinc-porphyrin dyes substituted with 10H-phenothiazin-3-yl donor and either 4-ethynylbenzoic acid or 4-…
Number of citations: 123 pubs.rsc.org
LF Jones, ME Cochrane, BD Koivisto, DA Leigh… - Inorganica Chimica …, 2008 - Elsevier
We report the synthesis and magnetic properties of three hexametallic Mn clusters: [Mn 6 O 2 (Et-sao) 6 (O 2 C-Naphth) 2 (EtOH) 4 (H 2 O) 2 ] (1) (HO 2 C-Naphth=1-naphthoic acid, Et-…
Number of citations: 45 www.sciencedirect.com
AC Pauly, P Theato - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
… As such, we herein report on the synthesis of PFP ester monomers based on 4-ethynylbenzoic acid and its polymerization and copolymerization with phenylacetylene and methyl 4-…
Number of citations: 40 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.